![molecular formula C12H16OS B12602337 {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene CAS No. 646516-54-3](/img/structure/B12602337.png)
{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene is an organic compound characterized by the presence of a benzene ring substituted with a butane-1-sulfinyl group and an ethenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene typically involves the following steps:
Formation of the Butane-1-sulfinyl Group: This can be achieved through the oxidation of butane-1-thiol using oxidizing agents such as hydrogen peroxide or sodium periodate.
Introduction of the Ethenyl Group: The ethenyl group can be introduced via a Heck reaction, where a palladium catalyst is used to couple an ethenyl halide with a benzene derivative.
Final Assembly: The butane-1-sulfinyl group is then attached to the benzene ring through a nucleophilic substitution reaction, often facilitated by a base such as sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems ensures consistency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene can undergo oxidation reactions, where the sulfinyl group is further oxidized to a sulfonyl group using strong oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, converting the sulfinyl group back to a thiol group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Palladium catalysts, halides, bases like sodium hydride.
Major Products
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of thiol derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, this compound can be used to study the effects of sulfinyl and ethenyl groups on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.
Medicine
Potential applications in medicine include the development of new pharmaceuticals. The compound’s unique functional groups may interact with biological targets in novel ways, leading to the discovery of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it a valuable component in various manufacturing processes.
Mechanism of Action
The mechanism of action of {2-[(S)-Butane-1-sulfinyl]ethenyl}benzene involves its interaction with molecular targets through its sulfinyl and ethenyl groups. These functional groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The benzene ring provides a stable framework that enhances the compound’s reactivity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzylamine: Similar in having a benzene ring with an amine group.
Phenylmethanamine: Another benzene derivative with an amine group.
Benzyl chloride: Contains a benzene ring with a chlorine substituent.
Uniqueness
{2-[(S)-Butane-1-sulfinyl]ethenyl}benzene is unique due to the presence of both a sulfinyl and an ethenyl group on the benzene ring
Properties
CAS No. |
646516-54-3 |
|---|---|
Molecular Formula |
C12H16OS |
Molecular Weight |
208.32 g/mol |
IUPAC Name |
2-[(S)-butylsulfinyl]ethenylbenzene |
InChI |
InChI=1S/C12H16OS/c1-2-3-10-14(13)11-9-12-7-5-4-6-8-12/h4-9,11H,2-3,10H2,1H3/t14-/m0/s1 |
InChI Key |
DGPZRHRHLWGVIE-AWEZNQCLSA-N |
Isomeric SMILES |
CCCC[S@](=O)C=CC1=CC=CC=C1 |
Canonical SMILES |
CCCCS(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(1-Benzofuran-2-yl)pyridin-3-yl]-N'-[4-(trifluoromethoxy)phenyl]urea](/img/structure/B12602257.png)
![7-Methoxy-3-methyl-5-phenyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B12602263.png)
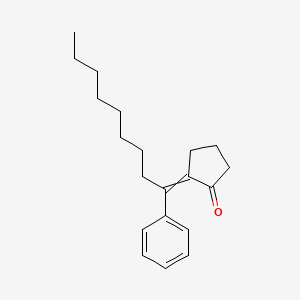
![N-[1-(2,5-Dimethoxybenzoyl)cyclohexyl]-4-ethylbenzamide](/img/structure/B12602276.png)

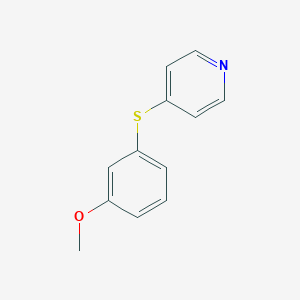
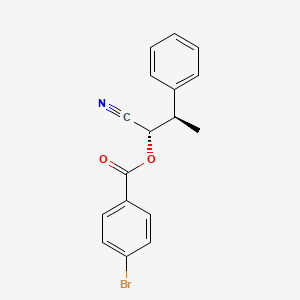
![4-Bromo-2-iodo-6-[(2-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12602296.png)
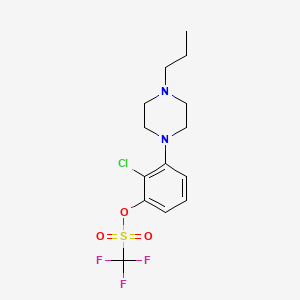
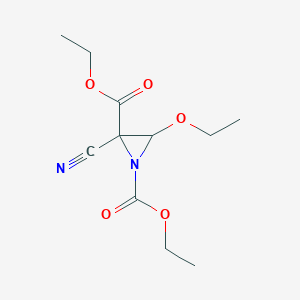
![Urea, N-(benzo[b]thien-2-ylmethyl)-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12602325.png)
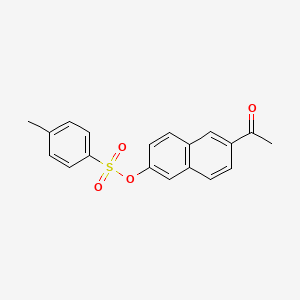
![4-Methyl-N-[2-(2-phenylethenyl)phenyl]benzene-1-sulfonamide](/img/structure/B12602348.png)
![Ethyl {[(1E)-N-benzoylethanimidoyl]oxy}acetate](/img/structure/B12602353.png)
